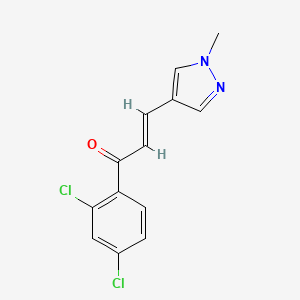![molecular formula C19H17BrN2O4 B10943413 5-[(4-bromophenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide](/img/structure/B10943413.png)
5-[(4-bromophenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE is an organic compound with a complex structure that includes a bromophenoxy group, a pyridinyl group, and a furanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Bromophenoxy Intermediate: The bromophenoxy group can be synthesized by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Formation of the Pyridinyl Intermediate: The pyridinyl group can be synthesized by reacting 2,4-dimethyl-6-oxo-1(6H)-pyridine with an appropriate reagent.
Coupling Reaction: The bromophenoxy intermediate is then coupled with the pyridinyl intermediate using a coupling reagent such as a carbodiimide in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxyacetic Acid: Similar in structure but lacks the pyridinyl and furanamide groups.
2,4-Dimethyl-6-oxo-1(6H)-pyridine: Contains the pyridinyl group but lacks the bromophenoxy and furanamide groups.
Furamide Derivatives: Compounds with similar furanamide structures but different substituents.
Uniqueness
5-[(4-BROMOPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and potential applications that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H17BrN2O4 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
5-[(4-bromophenoxy)methyl]-N-(2,4-dimethyl-6-oxopyridin-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H17BrN2O4/c1-12-9-13(2)22(18(23)10-12)21-19(24)17-8-7-16(26-17)11-25-15-5-3-14(20)4-6-15/h3-10H,11H2,1-2H3,(H,21,24) |
InChI Key |
KGEVBNJAFBFQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10943348.png)
![5-(difluoromethyl)-4-({(E)-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10943356.png)
![1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943364.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943371.png)
![3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B10943373.png)

![N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B10943380.png)
![methyl 2-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B10943385.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10943390.png)
![2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943398.png)
![3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943404.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10943407.png)
![N-[4-(acetylamino)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10943408.png)
![1-[(2-fluorophenoxy)methyl]-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10943431.png)
